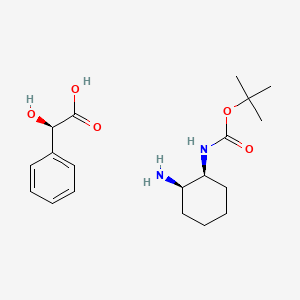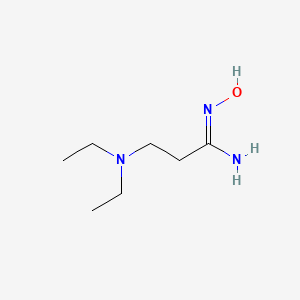
Samarium;sulfuric acid;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium sulfuric acid octahydrate is a chemical compound consisting of samarium, sulfuric acid, and water molecules. It is a light yellow crystal that is soluble in water. This compound is part of the broader category of samarium compounds, which are known for their unique properties and applications in various fields, including electronics, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of samarium sulfuric acid octahydrate typically involves the reaction of samarium oxide or samarium carbonate with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the octahydrate form. The general reaction can be represented as follows:
Sm2O3+3H2SO4+15H2O→2Sm(SO4)3⋅8H2O
Industrial Production Methods
In industrial settings, the production of samarium sulfuric acid octahydrate involves the use of high-purity samarium oxide and concentrated sulfuric acid. The reaction is typically conducted in large reactors with precise temperature and pH control to ensure the complete conversion of reactants to the desired product. The resulting solution is then cooled and crystallized to obtain the octahydrate form .
Chemical Reactions Analysis
Types of Reactions
Samarium sulfuric acid octahydrate undergoes various chemical reactions, including:
Oxidation: Samarium can react with oxygen to form samarium oxide.
Reduction: Samarium compounds can be reduced to lower oxidation states under specific conditions.
Substitution: Samarium can react with halogens to form samarium halides.
Common Reagents and Conditions
Oxidation: Reaction with oxygen at elevated temperatures.
Reduction: Use of reducing agents such as hydrogen gas.
Substitution: Reaction with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Samarium oxide (Sm₂O₃)
Reduction: Lower oxidation state samarium compounds
Substitution: Samarium halides (e.g., SmCl₃, SmBr₃)
Scientific Research Applications
Samarium sulfuric acid octahydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the study of biological systems due to its unique properties.
Medicine: Utilized in cancer treatment and imaging techniques.
Industry: Applied in the production of high-performance magnets and electronic devices
Mechanism of Action
The mechanism of action of samarium sulfuric acid octahydrate involves its interaction with various molecular targets and pathways. In biological systems, samarium ions can interact with cellular components, leading to specific biochemical effects. For example, in cancer treatment, samarium compounds can target cancer cells and induce apoptosis (programmed cell death) through the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- Samarium chloride (SmCl₃)
- Samarium nitrate (Sm(NO₃)₃)
- Samarium oxide (Sm₂O₃)
Uniqueness
Samarium sulfuric acid octahydrate is unique due to its specific hydration state and the presence of sulfuric acid, which imparts distinct chemical properties and reactivity compared to other samarium compounds. Its solubility in water and stability under various conditions make it particularly useful in scientific research and industrial applications .
Properties
IUPAC Name |
samarium;sulfuric acid;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTZZELSQJQKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Sm].[Sm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22O20S3Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B8058031.png)




![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B8058049.png)
![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride](/img/structure/B8058066.png)



